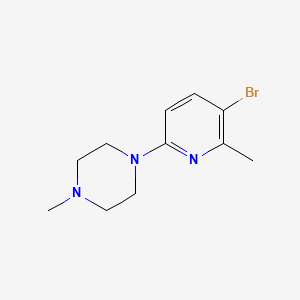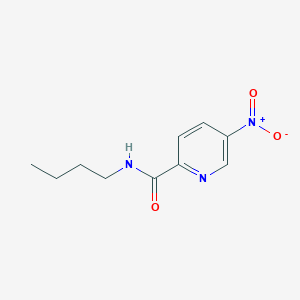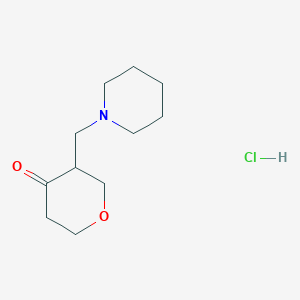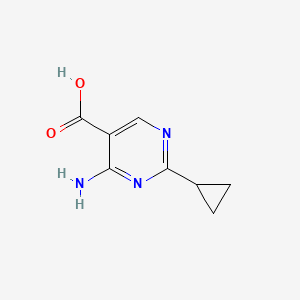
2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C14H19N3O and its molecular weight is 245.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Heterocyclic Compounds
Researchers have extensively studied the synthesis and characterization of novel heterocyclic compounds containing pyrazole and related moieties. For example, Abdelhamid and Afifi (2010) reported the synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines incorporating an antipyrine moiety. These compounds were synthesized through the treatment of certain precursors with halo ketones or halo esters, establishing their structures through elemental analysis, spectral data, and alternative synthesis methods when possible (Abdelhamid & Afifi, 2010).
Kariuki et al. (2022) investigated the reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes under basic conditions, leading to the formation of chalcones. These chalcones were further reacted to yield novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, showcasing a method for synthesizing complex heterocyclic structures (Kariuki et al., 2022).
Antimicrobial Activity of Pyrazole Derivatives
The antimicrobial activity of pyrazole derivatives has been a subject of interest in the scientific community. Hassan (2013) synthesized a series of 2-pyrazolines and new pyrazoline derivatives bearing benzenesulfonamide moieties. These compounds were tested for their antimicrobial activity against various bacteria and fungi, demonstrating the potential of pyrazole derivatives in developing new antimicrobial agents (Hassan, 2013).
Hydrogen-Bonded Supramolecular Structures
The study of hydrogen-bonded supramolecular structures in pyrazole derivatives provides insights into the potential applications of these compounds in materials science and crystal engineering. Portilla et al. (2007) described the hydrogen-bonded supramolecular structures of substituted 4-pyrazolylbenzoates, highlighting the diversity of dimensional assemblies these molecules can form, which could be relevant for designing novel molecular materials (Portilla et al., 2007).
Fluorescent Chemosensors for Metal Ion Detection
The application of pyrazoline derivatives as fluorescent chemosensors for metal ion detection represents a significant area of research. Khan (2020) synthesized a heterocyclic D-π-A chromophore that acts as a fluorescent chemosensor for Fe3+ ions. This study demonstrates the utility of pyrazoline derivatives in environmental monitoring and biochemical assays (Khan, 2020).
Propiedades
IUPAC Name |
2-(benzylamino)-1-(1-ethylpyrazol-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-17-11-13(9-16-17)14(18)10-15-8-12-6-4-3-5-7-12/h3-7,9,11,14-15,18H,2,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMDUWKNXQWQAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(CNCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1379561.png)
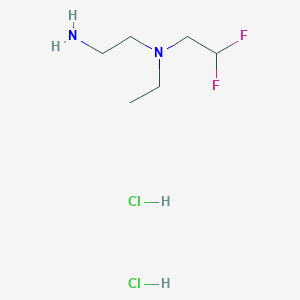
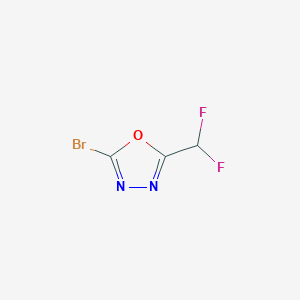
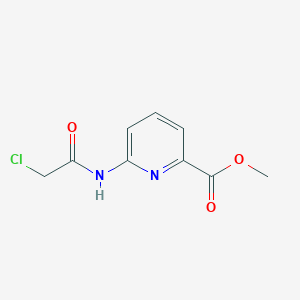

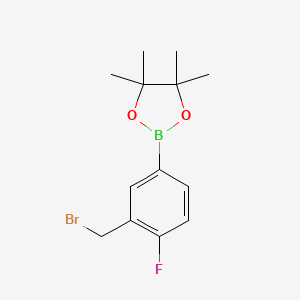
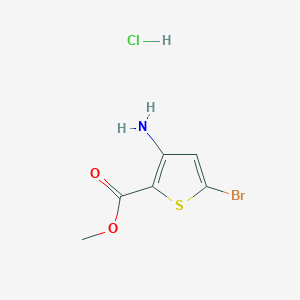
![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)

